![molecular formula C11H13N3S B1270339 5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 31405-22-8](/img/structure/B1270339.png)
5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol
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Description
“5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol” is a chemical compound that belongs to the class of organic compounds known as heterocyclic compounds . It is a mercapto-substituted 1,2,4-triazole .
Synthesis Analysis
The synthesis of 1,2,4-triazoles, including “5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol”, can be achieved through various methods. One such method involves the use of S-methylisothioureas and acyl hydrazides . Another method involves the use of N-Tosylhydrazones as substrates for diversity-oriented synthesis of 1,2,4-triazoles .Molecular Structure Analysis
The molecular structure of “5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol” can be represented by the SMILES stringCCc1nnc(S)[nH]1
. This indicates that the compound has a triazole ring with a thiol group at the 3-position, an ethyl group at the 4-position, and a benzyl group at the 5-position.
Scientific Research Applications
Antibacterial Agents
The 1,2,4-triazole core, which is part of the structure of 5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol, has been identified as having significant antibacterial activity . This makes it a potential candidate for the development of new antibacterial drugs, especially in the face of increasing antibiotic resistance. Research suggests that derivatives of 1,2,4-triazole can be harnessed to combat critical-priority bacteria as classified by the WHO.
Antifungal Medications
Similar to its antibacterial applications, the triazole ring is also a key component in several clinically used antifungal agents . The structural similarity of 5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol to these compounds suggests it could be used in the synthesis of new antifungal medications, potentially improving treatment options for fungal infections.
Antiviral Therapies
The triazole motif is embedded in medications like ribavirin, which is used to treat a variety of viral diseases . Given the structural importance of the triazole ring in such compounds, 5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol could be explored for its potential use in antiviral drug design, especially as the world continues to face viral pandemics.
Antimigraine Treatments
Compounds containing the 1,2,4-triazole ring have been used in the treatment of migraines, such as rizatriptan . The chemical structure of 5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol may allow it to be a precursor or an active moiety in the development of new antimigraine medications.
Anxiolytic and Antidepressant Drugs
The versatility of the 1,2,4-triazole ring extends to its use in anxiolytic and antidepressant drugs . Research into 5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol could lead to the discovery of novel treatments for anxiety and depression, expanding the therapeutic options available for these conditions.
Antitumoral Agents
Lastly, the triazole core is present in antitumor drugs like letrozole and anastrozole . The structural framework of 5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol could be utilized in the synthesis of new antitumoral agents, potentially offering more effective treatments for various cancers.
properties
IUPAC Name |
3-benzyl-4-ethyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-2-14-10(12-13-11(14)15)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKFDKUHIRAVBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353069 |
Source
|
Record name | 5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24779197 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
31405-22-8 |
Source
|
Record name | 5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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